3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C28H21ClN4O3. This compound is known for its unique structural features, which include a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the chlorobenzyl group: The chlorobenzyl group is introduced through an etherification reaction, where the phenol group of the pyrazole compound reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the nitrophenylmethylidene group: This step involves the condensation of the pyrazole compound with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific enzymes: Inhibiting their activity and affecting various biochemical pathways.
Interact with cellular receptors: Modulating signal transduction pathways and influencing cellular responses.
Induce oxidative stress: Leading to cell damage and apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18ClN5O4 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-20-10-3-1-7-17(20)15-34-23-11-4-2-9-19(23)21-13-22(28-27-21)24(31)29-26-14-16-6-5-8-18(12-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
LUKANNJFJHUSTR-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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